molecular formula C8H6ClNO2 B1352339 1-(4-Chlorophenyl)-2-nitroethene CAS No. 706-07-0

1-(4-Chlorophenyl)-2-nitroethene

Cat. No.: B1352339
CAS No.: 706-07-0
M. Wt: 183.59 g/mol
InChI Key: GLJATYFHELDGEA-AATRIKPKSA-N
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Description

1-(4-Chlorophenyl)-2-nitroethene is an organic compound characterized by the presence of a nitro group and a chlorophenyl group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-nitroethene can be synthesized through several methods. One common approach involves the nitration of 4-chlorostyrene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethene derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-nitroethene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The ethene backbone can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 1-(4-Chlorophenyl)-2-aminoethene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Epoxides or hydroxylated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-nitroethene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-nitroethene involves its interaction with molecular targets through its nitro and chlorophenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-nitroethene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    1-(4-Fluorophenyl)-2-nitroethene: Contains a fluorine atom, which can affect its electronic properties and interactions with biological targets.

    1-(4-Methylphenyl)-2-nitroethene: The presence of a methyl group can influence the compound’s hydrophobicity and metabolic stability.

Uniqueness: 1-(4-Chlorophenyl)-2-nitroethene is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJATYFHELDGEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879307
Record name 4-CHLORO B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-07-0, 5153-70-8
Record name Styrene, p-chloro-beta-nitro-
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Record name 706-07-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLORO B-NITROSTYRENE
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Record name trans-4-Chloro-β-nitrostyrene
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Record name 5153-70-8
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Synthesis routes and methods I

Procedure details

To a solution of 57 g (98%, 0.397 mol) of 4-chlorobenzaldehyde and 24.8 g (0.398 mol) of nitromethane in 461 ml of toluene cooled to 5° C. were added 107.2 g of a solution of sodium methylate in methanol (30%; 0.596 mol) during 45 min. The mixture was subsequently stirred at 0 to 5° C. for 2 h. The suspension was cooled to 0° C. and then 40.0 g (0.666 mol) of anhydrous acetic acid were added, this causing the temperature to rise to 7° C. The mixture was diluted with 290 ml of toluene and methanol was removed by distillation at 100 mbar. 205 g (99%, 1.988 mol) of acetic anhydride were added, the mixture was heated to 50° C. and stirred for 15 h at this temperature. For workup, the mixture was poured onto 725 g of ice water, the phases were separated and the organic phase was extracted with alkaline water (pH 8.5). After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid were obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
461 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
107.2 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.596 mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
725 g
Type
reactant
Reaction Step Five
Quantity
290 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 1066.8 g of acetic acid were added 200.14 g (1.356 mol) of 4-chlorobenzaldehyde, and 153.4 g (1.429 mol) of benzylamine, and the added components were dissolved in the acid. This solution was heated to 78° C., and 325.7 g (5.336 mol) of nitromethane was dropwise added thereto at 78 to 80° C. over 2 hours and 50 minutes. Thereafter, the solution was stirred at about 79° C. for 40 minutes. Next, 1016 g of water was dropwise added thereto at about 50° C. over 2 hours and 25 minutes. The mixture was cooled to about 10° C. and was stirred at 6 to 10° C. for 1 hour and 50 minutes. The obtained crystals were filtrated, and washed with 1016.2 g of water. The wet crystals were dissolved into 572.8 g of toluene at about 50° C. The resultant was separated into two phases, and the water phase thereof was removed. The remaining phase was washed with 330.8 g of water. By HPLC, 803.24 g of the toluene phase was analyzed. As a result, the phase contained 253.8 g of 4-chloro-β-nitrostyrene. The yield thereof was 97.1%.
Quantity
1066.8 g
Type
reactant
Reaction Step One
Quantity
200.14 g
Type
reactant
Reaction Step One
Quantity
153.4 g
Type
reactant
Reaction Step One
Quantity
325.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1016 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-nitroethene
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-nitroethene
Reactant of Route 3
1-(4-Chlorophenyl)-2-nitroethene
Reactant of Route 4
1-(4-Chlorophenyl)-2-nitroethene

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